2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol
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Overview
Description
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. This compound is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, with an ethanol moiety. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Fluorination: The benzaldehyde is subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide, to introduce the fluoro group at the desired position.
Reduction: The resulting 2-fluoro-4-(trifluoromethyl)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-fluoro-1-[4-(trifluoromethyl)phenyl]acetaldehyde or 2-fluoro-1-[4-(trifluoromethyl)phenyl]acetone.
Reduction: Formation of 2-fluoro-1-[4-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is primarily influenced by its fluorinated groups. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets. These properties make it a valuable scaffold for drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethane
- 2-Fluoro-1-[4-(trifluoromethyl)phenyl]acetone
- 2-Fluoro-1-[4-(trifluoromethyl)phenyl]acetaldehyde
Uniqueness
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C9H8F4O
- Molecular Weight : 210.15 g/mol
- CAS Number : 886761-78-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The presence of fluorine atoms in the structure often enhances lipophilicity and metabolic stability, which can lead to improved bioactivity.
The compound's mechanisms of action are thought to involve:
- Enzyme Inhibition : It may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Cell Cycle Interference : Studies suggest that it can induce cell cycle arrest, leading to apoptosis in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Another investigation focused on the compound's antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The findings highlighted its effectiveness as follows:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that the trifluoromethyl group enhances the lipophilicity and overall potency of the compound. Variations in substituents on the aromatic ring can lead to significant changes in biological activity, suggesting that further modifications could yield even more potent derivatives.
Properties
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWNOROGPPYREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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